
3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide is a halogenated heterocyclic compound. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine atoms and a bromomethyl group in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide typically involves the bromination of 3,5-dibromopyridine. This can be achieved by treating 3,5-dibromopyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism, resulting in the formation of the desired product .
Industrial Production Methods
For large-scale industrial production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms and the bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce pyridine N-oxides.
科学的研究の応用
3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide involves its ability to act as an electrophile in various chemical reactions. The bromine atoms and the bromomethyl group can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms in the pyridine ring more susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
- 4-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
Uniqueness
3,5-Dibromo-4-(bromomethyl)pyridine hydrobromide is unique due to the presence of multiple bromine atoms and a bromomethyl group, which enhances its reactivity and versatility in chemical synthesis. Compared to its analogs, it offers more sites for functionalization, making it a valuable intermediate for the synthesis of complex molecules.
特性
CAS番号 |
2913280-50-7 |
|---|---|
分子式 |
C6H5Br4N |
分子量 |
410.73 g/mol |
IUPAC名 |
3,5-dibromo-4-(bromomethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C6H4Br3N.BrH/c7-1-4-5(8)2-10-3-6(4)9;/h2-3H,1H2;1H |
InChIキー |
BYMGLXPNWLZPJU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Br)CBr)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


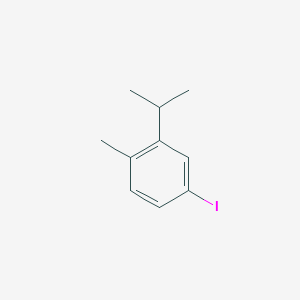
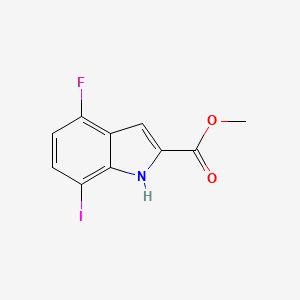
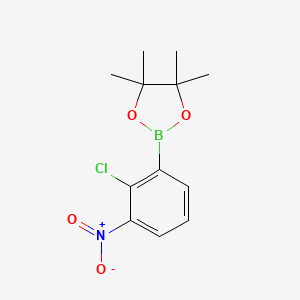
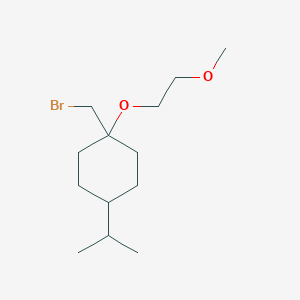
![1-[4-(Pyrimidin-5-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13472837.png)


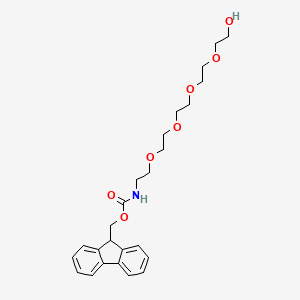
![Ethyl 1-[hydroxy(phenyl)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13472885.png)
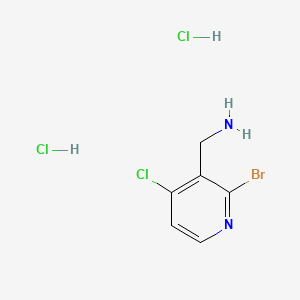
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B13472889.png)
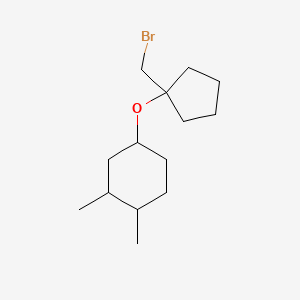
![1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one](/img/structure/B13472908.png)

